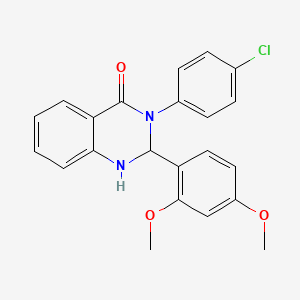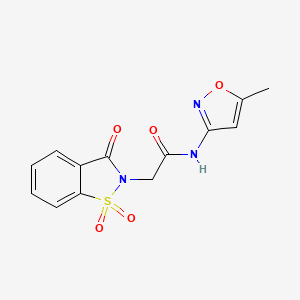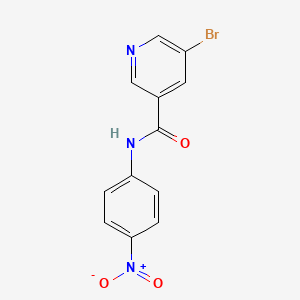
3-(4-chlorophenyl)-2-(2,4-dimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-2-(2,4-dimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone is a chemical compound that belongs to the class of quinazolinone derivatives. It has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry.
作用機序
The mechanism of action of 3-(4-chlorophenyl)-2-(2,4-dimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone is not fully understood. However, it is believed to act by binding to specific targets, such as enzymes or proteins, and modulating their activity. For example, it has been shown to inhibit the activity of certain protein kinases, which are involved in the regulation of cell growth and proliferation. It has also been shown to inhibit the activity of certain phosphodiesterases, which are involved in the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-chlorophenyl)-2-(2,4-dimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone are dependent on the specific target that it binds to and modulates. For example, its inhibition of certain protein kinases may lead to the suppression of cell growth and proliferation, which could be beneficial for the treatment of cancer. Its inhibition of certain phosphodiesterases may lead to the modulation of intracellular signaling pathways, which could be beneficial for the treatment of neurological disorders.
実験室実験の利点と制限
One of the advantages of using 3-(4-chlorophenyl)-2-(2,4-dimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone in lab experiments is its high potency and selectivity for certain targets. This allows for the study of specific biochemical and physiological pathways in a more precise manner. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for the study of 3-(4-chlorophenyl)-2-(2,4-dimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone. One direction is the further investigation of its potential as a lead compound for the development of new drugs for the treatment of cancer, Alzheimer's disease, and other neurological disorders. Another direction is the study of its effects on other targets, such as ion channels and transporters, which could lead to the development of new drugs for the treatment of various diseases. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacokinetic and pharmacodynamic properties could further enhance its potential as a therapeutic agent.
合成法
The synthesis of 3-(4-chlorophenyl)-2-(2,4-dimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone involves the condensation of 4-chloroaniline, 2,4-dimethoxybenzaldehyde, and anthranilic acid in the presence of acetic anhydride and glacial acetic acid. This reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization using ethanol as the solvent. The yield of the product is typically in the range of 60-70%.
科学的研究の応用
3-(4-chlorophenyl)-2-(2,4-dimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has been studied for its potential applications in various scientific research fields. In medicinal chemistry, it has been investigated as a potential lead compound for the development of new drugs for the treatment of cancer, Alzheimer's disease, and other neurological disorders. In pharmacology, it has been studied for its potential as a selective inhibitor of certain enzymes, such as protein kinases and phosphodiesterases. In biochemistry, it has been used as a probe to study the structure and function of various proteins and enzymes.
特性
IUPAC Name |
3-(4-chlorophenyl)-2-(2,4-dimethoxyphenyl)-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O3/c1-27-16-11-12-18(20(13-16)28-2)21-24-19-6-4-3-5-17(19)22(26)25(21)15-9-7-14(23)8-10-15/h3-13,21,24H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJPVLQOQCFPLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)ethyl]acetamide](/img/structure/B5168715.png)

![3-[(cyclohexylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5168724.png)
![methyl 2-({4-[(3-cyclohexylpropanoyl)amino]benzoyl}amino)benzoate](/img/structure/B5168727.png)
![2,4-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5168734.png)
![2-[(2-fluorobenzoyl)amino]-N-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5168737.png)
![1-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-5-bromo-1H-indole-2,3-dione](/img/structure/B5168739.png)
![3,4,5-trimethoxy-N-[2,2,2-trichloro-1-({[(3-methylphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5168752.png)
![methyl 2-({[(1-benzyl-1H-tetrazol-5-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5168761.png)

![2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2,3,5,6-tetrafluorophenyl)propanamide](/img/structure/B5168771.png)
![1-allyl-2-[2-(2-methoxyphenoxy)ethoxy]benzene](/img/structure/B5168779.png)
![2-methoxy-N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B5168780.png)
![4-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5168782.png)